molecular formula C₃₃H₂₇D₃N₈O₄ B1161580 N-Phthalimide-linagliptin-d3

N-Phthalimide-linagliptin-d3

Cat. No.: B1161580
M. Wt: 605.66
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phthalimide-linagliptin-d3 is a deuterated analog of N-Phthalimide-linagliptin, which is a key synthetic intermediate in the production of Linagliptin. Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes . It functions by increasing the production of insulin and decreasing the production of glucagon by the pancreas, thereby improving glycemic control . The phthalimide group in this intermediate acts as a protective group for a primary amine, a common and valuable strategy in organic synthesis to block reactive sites during multi-step reactions . The specific incorporation of deuterium atoms (d3) makes this compound particularly valuable for use as an internal standard in quantitative mass spectrometry-based analytical methods. Its use helps researchers achieve more accurate and reliable pharmacokinetic, metabolism, and bio-distribution studies of linagliptin by correcting for variations during sample preparation and analysis. Furthermore, studying deuterated compounds can provide insights into metabolic stability and the mechanism of action of pharmaceutical compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C₃₃H₂₇D₃N₈O₄

Molecular Weight

605.66

Synonyms

7-(2-Butynyl-d3)-8-[(3R)-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-piperidinyl]-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione; (R)-7-(But-2-yn-1-yl-d3)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-met

Origin of Product

United States

Synthetic Methodologies and Precursor Transformations for N Phthalimide Linagliptin D3

Retrosynthetic Analysis of N-Phthalimide-linagliptin-d3

A retrosynthetic analysis of this compound logically deconstructs the molecule into its primary synthetic precursors. The target molecule is an N-protected intermediate of a deuterated Linagliptin (B1675411) analog. cymitquimica.comcymitquimica.com The key strategic disconnections are identified at the C-N bonds linking the core fragments.

The primary disconnection occurs at the C8-N1 bond between the xanthine (B1682287) core and the piperidine (B6355638) ring. This bond is typically formed via a nucleophilic aromatic substitution reaction. This step simplifies the target molecule into two key building blocks:

A functionalized xanthine scaffold (A): This precursor contains the 3-methyl group, the (4-methylquinazolin-2-yl)methyl group at the N1 position, and, crucially, the deuterated butynyl group at the N7 position. An activating group, typically a halogen like bromine, is required at the C8 position to facilitate the coupling reaction.

(R)-2-(piperidin-3-yl)isoindoline-1,3-dione (B): This is the enantiomerically pure, phthalimide-protected 3-aminopiperidine intermediate. newdrugapprovals.org

Further deconstruction of the xanthine precursor (A) involves the sequential removal of the substituents. This points to a synthetic route starting from a simpler xanthine derivative, such as 3-methylxanthine. The synthesis would then involve regioselective alkylations at the N7 and N1 positions and halogenation at the C8 position. The introduction of the deuterium (B1214612) label occurs during the alkylation at N7 using a deuterated reagent.

The chiral piperidine intermediate (B) can be traced back to racemic 3-aminopiperidine, which is then protected and resolved. The racemic 3-aminopiperidine itself is commonly synthesized from 3-aminopyridine through catalytic hydrogenation. This multi-step process involving protection, resolution, and synthesis of the piperidine ring is critical for establishing the correct stereochemistry in the final molecule. cbijournal.com

Approaches to Phthalimide-Protected Piperidine Intermediates

The formation of the piperidine ring is commonly achieved through the catalytic hydrogenation of 3-aminopyridine. cbijournal.com This reaction reduces the aromatic pyridine ring to a saturated piperidine ring. The process requires high-pressure hydrogen gas and a suitable metal catalyst to achieve high conversion and yield. researchgate.netwikipedia.org Various catalysts and conditions have been explored to optimize this transformation.

A notable method involves the use of a Nishimura catalyst (a mixture of rhodium and platinum on a carbon support) in acetic acid at elevated hydrogen pressure and temperature. cbijournal.com This approach effectively reduces the pyridine ring to yield racemic 3-aminopiperidine. Other catalytic systems, such as palladium on carbon, have also been utilized for the hydrogenation of pyridine derivatives. mdpi.com The choice of catalyst and reaction conditions is crucial for achieving efficient and complete reduction. nih.gov

Table 1: Catalytic Systems for Hydrogenation of 3-Aminopyridine

Catalyst Support Solvent Pressure (bar) Temperature (°C) Product Reference
Rhodium-Platinum Activated Carbon Acetic Acid 100 50 rac-3-Aminopiperidine cbijournal.com
Palladium Solid Support Not Specified Not Specified Not Specified N-acetyl-3-aminopiperidine google.com

Following the synthesis of racemic 3-aminopiperidine, the primary amino group is protected to prevent side reactions in subsequent steps and to facilitate chiral resolution. The phthalimide (B116566) group is a common and robust protecting group for this purpose. newdrugapprovals.orggoogle.com

The phthaloylation is typically achieved by reacting racemic 3-aminopiperidine with phthalic anhydride (B1165640). cbijournal.comorganic-chemistry.org The reaction is often carried out by refluxing the components in a suitable solvent, such as acetic acid. This process results in the formation of a stable five-membered ring structure, yielding racemic N-(piperidin-3-yl)isoindoline-1,3-dione. cbijournal.com The use of phthalic anhydride provides an efficient means of protecting the amine functionality. byjus.com

Table 2: Conditions for Phthaloylation of 3-Aminopiperidine

Reagent Solvent Condition Product Reference
Phthalic Anhydride Acetic Acid Reflux rac-2-(piperidin-3-yl)isoindoline-1,3-dione cbijournal.com

The stereocenter at the C3 position of the piperidine ring is crucial for the biological activity of Linagliptin. Therefore, obtaining the (R)-enantiomer of the protected aminopiperidine is a mandatory step. beilstein-journals.org This is accomplished through chiral resolution of the racemic mixture obtained after phthaloylation. newdrugapprovals.orgcbijournal.com

A widely used method for resolution is the formation of diastereomeric salts using a chiral resolving agent. The racemic phthalimide-protected piperidine is treated with an enantiomerically pure acid, such as D-tartaric acid. newdrugapprovals.org This reaction produces a mixture of two diastereomeric salts: ((R)-piperidine)-(D-tartrate) and ((S)-piperidine)-(D-tartrate). These diastereomers exhibit different physical properties, most importantly, different solubilities in a given solvent system. nih.govresearchgate.net

By carefully selecting the solvent and crystallization conditions, one of the diastereomeric salts can be selectively precipitated while the other remains in solution. This process, known as fractional crystallization, allows for the separation and isolation of the desired diastereomer. google.com After separation, the chiral acid is removed to yield the enantiomerically pure (R)-2-(piperidin-3-yl)isoindoline-1,3-dione. cbijournal.com Other resolving agents, such as optically active cyclic phosphoric acids, have also been successfully employed for this purpose. nih.govresearchgate.net

Table 3: Chiral Resolving Agents for 3-Aminopiperidine Derivatives

Racemic Substrate Resolving Agent Key Principle Isolated Product Reference
rac-2-(piperidin-3-yl)isoindoline-1,3-dione D-Tartaric Acid Diastereomeric salt formation and fractional crystallization (R)-2-(piperidin-3-yl)isoindoline-1,3-dione ditartrate newdrugapprovals.orgcbijournal.com
rac-3-Aminopiperidine (R)-4-(2-chlorophenyl)-cyclic phosphoric acid Diastereomeric salt formation (R)-3-Aminopiperidine nih.govresearchgate.net

Regioselective Functionalization of Xanthine Scaffolds

The xanthine core is a versatile scaffold in medicinal chemistry, and its derivatives are central to many therapeutic agents. nih.govnih.gov The synthesis of the deuterated xanthine portion of this compound requires precise, regioselective introduction of substituents at various positions on the purine ring system. researchgate.net

The introduction of the deuterium-labeled butynyl group is the key step for isotopic labeling. This is achieved through an N-alkylation reaction on a suitable xanthine precursor, such as 8-bromo-3-methylxanthine. The reaction is directed to the N7 position of the xanthine ring.

To incorporate the deuterium label, a deuterated alkylating agent is required. A suitable reagent for this purpose would be a deuterated 1-halo-2-butyne, for example, 1-bromo-2-butyne-d3, where the three deuterium atoms are located on the terminal methyl group. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). cbijournal.com The base deprotonates the N7 position of the xanthine ring, creating a nucleophile that then attacks the deuterated butynyl halide, forming the C-N bond and introducing the labeled moiety. This step yields 8-bromo-7-(2-butynyl-d3)-3-methyl-1H-purine-2,6(3H,7H)-dione, which is then further functionalized at the N1 position before being coupled with the chiral piperidine intermediate.

Table 4: Reagents for N7-Alkylation of Xanthine Precursor

Xanthine Precursor Alkylating Agent Base Solvent Product
8-Bromo-3-methylxanthine 1-Bromo-2-butyne-d3 K₂CO₃ NMP 8-Bromo-7-(2-butynyl-d3)-3-methyl-1H-purine-2,6(3H,7H)-dione

Alkylation with Quinazoline (B50416) Derivatives

A pivotal step in the synthesis of the this compound backbone is the N-alkylation of a xanthine derivative with a reactive quinazoline species. The process typically begins with an 8-bromo-xanthine core, specifically 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione. This intermediate is reacted with 2-(chloromethyl)-4-methylquinazoline. nih.govgoogle.com

The reaction is an N-alkylation where the quinazoline moiety is attached to the N1 position of the purine ring system. This transformation is generally carried out under alkaline conditions to facilitate the nucleophilic substitution. magtechjournal.com The product of this reaction is 1-((4-methylquinazolin-2-yl)methyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine, a key precursor for the subsequent condensation step. cbijournal.com

Condensation Reactions for Core Structure Formation

Following the successful alkylation with the quinazoline derivative, the core structure is further elaborated through a condensation reaction that introduces the piperidine ring.

Amination Reactions with Phthalimide-Piperidine Intermediate

To introduce the chiral aminopiperidine moiety, a nucleophilic aromatic substitution reaction is performed. The precursor, 1-((4-methylquinazolin-2-yl)methyl)-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine, is condensed with an enantiomerically pure phthalimide-protected piperidine derivative, specifically (R)-2-(piperidin-3-yl)isoindoline-1,3-dione. nih.govcbijournal.com The phthalimide group serves as a protecting group for the amine on the piperidine ring, preventing side reactions and ensuring the correct regioselectivity. google.comnewdrugapprovals.org This strategy is often preferred over using Boc-protected piperidine as it can help in controlling impurity generation. cbijournal.com The reaction displaces the bromine atom at the C8 position of the xanthine ring, forming the C-N bond with the piperidine nitrogen and yielding N-Phthalimide-linagliptin. nih.govscbt.com

Optimization of Reaction Parameters (Solvents, Bases, Temperature)

The efficiency and purity of both the alkylation and condensation steps are highly dependent on the reaction conditions. Researchers have investigated various parameters to optimize these transformations. researchgate.netacs.org

For the initial alkylation reaction with 2-(chloromethyl)-4-methylquinazoline, polar aprotic solvents are typically employed to facilitate the SN2 reaction. For the subsequent condensation reaction with the phthalimide-piperidine intermediate, similar conditions are used, though often at higher temperatures to drive the nucleophilic aromatic substitution. google.com

Below is a table summarizing typical reaction parameters found in the literature for these key steps in linagliptin synthesis.

Reaction StepSolventsBasesTemperature Range (°C)Catalyst/Additive (Optional)Reference
Alkylation Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMA)Sodium Carbonate (Na₂CO₃), Potassium Carbonate (K₂CO₃)85 - 100Potassium Iodide (KI) nih.govcbijournal.comepo.org
Condensation N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Potassium Carbonate (K₂CO₃), Diisopropylethylamine (DIEA)80 - 140Not specified nih.govcbijournal.comgoogle.com

Deuterium Incorporation Strategies

The synthesis of this compound requires the specific incorporation of three deuterium atoms. Given the structure of linagliptin, the most logical and common site for such labeling is the butynyl group. medchemexpress.com This is achieved by using a deuterated precursor in the initial stages of the synthesis.

Methods for Selective Deuteration of Alkynes

To create the d3-labeled butynyl side chain, a deuterated version of 1-bromo-2-butyne is required. The terminal methyl group of the butyne is the target for deuteration. The synthesis of deuterated alkynes can be achieved through various methods, often involving H/D exchange. proquest.com

Key strategies for the deuteration of alkynes that can be applied to synthesize the necessary precursors are outlined below.

MethodDeuterium SourceCatalyst/ReagentKey FeaturesReference
Base-Catalyzed H/D Exchange Heavy Water (D₂O), DMSO-d6Basic Resins, Potassium Carbonate (K₂CO₃), Potassium Hydroxide (KOH)Mild conditions, avoids expensive metal catalysts. researchgate.netresearchgate.net
Transition Metal-Catalyzed H/D Exchange Heavy Water (D₂O)Ruthenium (Ru) or Copper (Cu) pincer complexesHighly efficient and selective for terminal alkynes. researchgate.netrsc.org
Organometallic Reagents Heavy Water (D₂O)n-BuLi, Grignard Reagents followed by D₂O quenchStoichiometric method, requires pre-formation of an organometallic intermediate. rsc.org

By employing one of these methods on a suitable precursor, 1-bromo-2-butyne-4,4,4-d3 can be synthesized and then used in the reaction with 8-bromo-3-methylxanthine to install the deuterated side chain.

Post-Synthetic Deuteration Approaches

While using a deuterated building block is the most direct method for this specific molecule, post-synthetic or late-stage deuteration offers an alternative strategy for incorporating deuterium into complex molecules. thieme-connect.de These methods involve exchanging C-H bonds for C-D bonds on a fully or partially assembled molecule.

Photocatalysis: Visible-light-driven H/D exchange can target unactivated C(sp3)-H bonds. nih.gov

Transition Metal Catalysis: Palladium and other transition metals can catalyze H/D exchange reactions on various C-H bonds, including those on aromatic and aliphatic chains, using D₂O as the deuterium source. thieme-connect.debeilstein-journals.orgnih.gov

Acid/Base Catalysis: In some cases, protons on certain positions of a molecule can be acidic enough to undergo exchange with a deuterated solvent. For instance, it has been noted that the methyl group on the quinazoline ring of linagliptin can undergo some degree of proton exchange with D₂O. nih.gov

While these post-synthetic methods are powerful, for achieving the specific this compound isotopologue, the use of a pre-deuterated butynyl precursor remains the most precise and efficient strategy.

Impact of Deuteration on Synthetic Yields and Purity

The introduction of deuterium into a molecule, while not altering its fundamental chemical properties, can have a discernible effect on the kinetics of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), arises from the difference in zero-point vibrational energies between a carbon-hydrogen and a carbon-deuterium bond. A C-D bond is stronger and requires more energy to break than a C-H bond, which can lead to slower reaction rates if this bond cleavage is part of the rate-determining step.

In the synthesis of this compound, the deuterium atoms are located on the methyl group of the butynyl side chain, specifically as 7-(2-butynyl-d3). The synthetic strategy for this compound mirrors the established routes for its non-deuterated counterpart, primarily involving the alkylation of a xanthine derivative with a deuterated electrophile.

The key precursor for introducing the deuterated moiety is 1-bromo-2-butyne-d3. The synthesis of this crucial intermediate typically starts from the commercially available 2-butyn-1-ol. The deuteration is achieved by treating 2-butyn-1-ol with a deuterated methylating agent. This is followed by bromination, often using reagents like phosphorus tribromide, to yield 1-bromo-2-butyne-d3.

This deuterated building block is then reacted with a protected xanthine derivative, such as 8-bromo-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione, in the presence of a base to form the deuterated xanthine core of this compound. The final step in the formation of the title compound involves the nucleophilic substitution of the bromide on the xanthine ring with (R)-2-(piperidin-3-yl)isoindoline-1,3-dione.

Research Findings on Yield and Purity:

While specific, publicly available, head-to-head comparative studies detailing the percentage yield and purity of N-Phthalimide-linagliptin versus this compound are limited, general principles of synthetic chemistry involving deuterated compounds allow for a qualitative assessment.

However, subtle secondary kinetic isotope effects could be at play, potentially leading to minor variations in reaction rates and, consequently, yields. These effects are generally small and often overshadowed by other experimental variables such as reaction conditions, purity of starting materials, and purification efficiency.

Interactive Data Table: Theoretical Impact of Deuteration on Synthesis

ParameterN-Phthalimide-linagliptinThis compoundRationale for Potential Differences
Precursor 1-bromo-2-butyne1-bromo-2-butyne-d3The synthesis of the deuterated precursor adds an isotopic labeling step.
Reaction Rate StandardPotentially slightly slowerA minor secondary kinetic isotope effect may be observed, though it is unlikely to be significant as no C-D bonds are broken in the rate-determining step.
Synthetic Yield BaselineExpected to be comparableYield is more likely influenced by reaction optimization and purification than by the presence of deuterium in this specific reaction.
Chemical Purity HighHighPurity is dependent on the purification techniques used to remove reaction byproducts and unreacted starting materials.
Isotopic Purity Not Applicable>98% (Typical Target)Isotopic purity is a critical parameter for the deuterated compound and depends on the efficiency of the deuteration of the precursor.

Spectroscopic and Advanced Structural Characterization of N Phthalimide Linagliptin D3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of magnetically active nuclei. For N-Phthalimide-linagliptin-d3, a combination of one- and two-dimensional NMR experiments is employed to assign the proton, carbon, and deuterium (B1214612) signals and to confirm the connectivity of the atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to display a series of signals corresponding to the various protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic region would feature multiplets for the protons of the quinazoline (B50416) and phthalimide (B116566) rings. The aliphatic region would contain signals for the piperidine (B6355638), butynyl, and methyl groups.

A key feature in the ¹H NMR spectrum of this compound, when compared to its non-deuterated analog, would be the absence of the singlet corresponding to the N-methyl group on the xanthine (B1682287) ring, which is typically observed around 3.4 ppm. This absence serves as a primary indicator of successful deuteration at this position.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Quinazoline-H 7.6-8.3 m
Phthalimide-H 7.7-7.9 m
Quinazoline-CH₂ ~5.4 s
Butynyl-CH₂ ~4.9 s
Piperidine-H 1.7-4.0 m
Quinazoline-CH₃ ~2.9 s

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The spectrum for this compound would show signals for the carbonyl carbons of the phthalimide and xanthine moieties at the downfield end of the spectrum (typically 150-170 ppm). The aromatic and olefinic carbons would resonate in the mid-field region, while the aliphatic carbons would appear at the upfield end.

In the deuterated compound, the signal for the N-CD₃ carbon would be observed as a multiplet with a significantly reduced intensity due to C-D coupling and the absence of the Nuclear Overhauser Effect (NOE) from the attached deuterium atoms. This provides further confirmation of the site of deuteration.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (Phthalimide, Xanthine) 150-170
Aromatic/Heteroaromatic 110-160
Alkyne 70-85
Aliphatic (Piperidine, CH₂, CH₃) 10-60

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Deuterium Nuclear Magnetic Resonance (²H NMR) for Labeling Confirmation

A direct method to confirm the presence and location of the deuterium label is through ²H NMR spectroscopy. A single resonance would be expected in the ²H NMR spectrum of this compound, corresponding to the chemical shift of the deuterated methyl group. The presence of this signal provides unequivocal evidence of the deuterium incorporation.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are crucial for the unambiguous assignment of the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the piperidine ring and the quinazoline moiety.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between different structural fragments of the molecule, such as linking the quinazoline-methyl group to its corresponding ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations which help to determine the three-dimensional structure and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Confirmation and Isotopic Purity

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The expected molecular weight of the deuterated compound will be three mass units higher than its non-deuterated counterpart.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 606.26...

Note: The exact m/z values depend on the precise elemental composition.

The fragmentation pattern observed in the MS/MS spectrum of this compound would be expected to be similar to that of the non-deuterated analog. Characteristic fragment ions would arise from the cleavage of the bonds connecting the piperidine ring, the xanthine core, and the quinazoline moiety. The mass of any fragment containing the deuterated methyl group will be shifted by three mass units, further confirming the location of the isotopic label. Analysis of these fragmentation pathways provides definitive structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) Fragmentation Patterns

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of chemical compounds. In the context of this compound, LC-MS is instrumental in confirming its molecular weight and elucidating its structure through fragmentation analysis.

While direct fragmentation data for this compound is not extensively published, the fragmentation pattern can be predicted based on the known fragmentation of Linagliptin (B1675411) and related structures. researchgate.netnih.govnih.gov The molecule would typically be ionized using a soft ionization technique like Electrospray Ionization (ESI) in positive mode. The molecular formula for this compound is C₃₃H₂₇D₃N₈O₄, with a corresponding molecular weight of approximately 605.66 g/mol . cymitquimica.com The protonated molecule [M+H]⁺ would be observed at m/z 606.67.

The major fragmentation pathways would likely involve the cleavage of the more labile bonds within the molecule. Key fragmentation patterns expected for this compound are detailed in the table below.

Predicted Fragment Ion (m/z) Proposed Structure/Origin of Fragment
~475Loss of the phthalimide group (C₈H₅NO₂) from the piperidine ring.
~449Cleavage of the butynyl-d3 group (C₄H₂D₃).
~307Fragment corresponding to the xanthine core with the quinazoline methyl group attached.
~158Fragment corresponding to the methyl-quinazoline moiety.
~148The phthalimide group itself.

These predicted fragmentation patterns provide a basis for the structural confirmation of this compound in complex mixtures, such as during the analysis of Linagliptin synthesis intermediates and impurities.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various structural components. Based on the known spectra of Linagliptin and related phthalimide compounds, the following peaks can be anticipated. googleapis.comresearchgate.netmdpi.comresearchgate.net

Functional Group Expected Wavenumber Range (cm⁻¹) Vibrational Mode
C=O (Phthalimide)1770 - 1710Symmetric and Asymmetric Carbonyl Stretch
C=O (Xanthine)1700 - 1650Carbonyl Stretch
C=N (Quinazoline, Purine)1640 - 1550Stretching
C-N1350 - 1250Stretching
Aromatic C-H3100 - 3000Stretching
Aliphatic C-H2960 - 2850Stretching
C≡C (Butynyl)2260 - 2100Stretching (typically weak)

The presence of the phthalimide group introduces strong carbonyl absorption bands, which are a key distinguishing feature from the parent drug, Linagliptin. The deuteration on the butynyl group is not expected to significantly alter the primary functional group regions of the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For pharmaceutical compounds, this technique is vital for identifying polymorphic forms, which can have different physical properties. geneesmiddeleninformatiebank.nl

While X-ray powder diffraction (XRPD) has been mentioned in the context of characterizing intermediates in Linagliptin synthesis, specific single-crystal or powder diffraction data for this compound is not available in the public domain. googleapis.com The parent drug, Linagliptin, is known to exhibit polymorphism, and it is plausible that its derivatives and intermediates, such as N-Phthalimide-linagliptin, also exist in different crystalline forms. geneesmiddeleninformatiebank.nl Without experimental data, a definitive statement on the solid-state structure of this compound cannot be made.

Chromatographic Purity Assessment Techniques

The purity of active pharmaceutical ingredients (APIs) and their intermediates is critical for ensuring safety and efficacy. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for assessing the purity of Linagliptin and its related substances, including this compound. mdpi.comresearchgate.netrasayanjournal.co.inresearchgate.net

These methods offer high resolution and sensitivity for separating the main compound from its impurities. A typical stability-indicating HPLC method for Linagliptin would be developed and validated according to ICH guidelines. mdpi.com

Parameter Typical Conditions for Linagliptin Purity Analysis
Chromatographic Mode Reverse Phase
Column C18 or similar (e.g., Zorbax SB-Aq)
Mobile Phase A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). researchgate.netmdpi.com
Flow Rate 0.2 - 1.0 mL/min
Detection UV/PDA detector, typically at wavelengths around 225 nm or 293 nm. researchgate.netmdpi.com
Purity Specification For the final Linagliptin API, purity is generally expected to be >99.5%. googleapis.com

N-Phthalimide-linagliptin is an impurity that is monitored during the quality control of Linagliptin synthesis. axios-research.comsynzeal.com The developed chromatographic methods must be capable of resolving it from Linagliptin and other process-related impurities and degradation products.

Analytical Method Development and Validation for N Phthalimide Linagliptin D3 in Research

Chromatographic Methodologies for Isolation and Analysis

Chromatography is a cornerstone technique for separating and analyzing complex mixtures. For N-Phthalimide-linagliptin-d3, liquid chromatography is the most pertinent and widely applied approach due to the compound's polarity, molecular weight, and thermal properties.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP) mode, is the most common and effective technique for the analysis of Linagliptin (B1675411) and its derivatives. dntb.gov.ua Method development for this compound would involve optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve adequate separation and sensitivity.

Research on Linagliptin has explored various RP-HPLC conditions that are directly applicable. C18 columns are frequently the stationary phase of choice. jetir.orgscispace.com The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. scispace.comresearchgate.net The selection of mobile phase and its pH is critical for achieving good peak shape and resolution. Isocratic elution is often sufficient for simple quantification, while gradient elution may be necessary for separating the analyte from a complex matrix of impurities. nih.gov UV detection is commonly employed, with wavelengths set around the maximum absorbance of the molecule, typically between 225 nm and 299 nm. jetir.orgnih.govnih.gov

Table 1: Examples of RP-HPLC Method Parameters for Linagliptin Analysis
Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Inertsil ODS C18 (250x4.6mm, 5µ)Methanol: Acetonitrile (30:70 v/v)1.0225 jetir.org
Khromosil C18 (150x4.6mm, 5µ)0.02M KH2PO4 : Acetonitrile (70:30 v/v), pH 5.01.2226 scispace.com
Symmetry Cyanide (150x4.6mm, 5µ)KH2PO4 buffer (pH 4.6) : Acetonitrile (20:80 v/v)1.0299 nih.gov
Phenomenex C18 (100x4.6mm, 5µ)Phosphate buffer (pH 3) : Methanol (50:50 v/v)0.8238 researchgate.net

Validation of these methods, in accordance with ICH guidelines, typically demonstrates excellent linearity over a range of concentrations (e.g., 10-50 µg/mL), high accuracy (recoveries of 98-102%), and precision (%RSD < 2%). researchgate.netimpactfactor.org

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, sensitivity, and speed of analysis. scispace.com For this compound, converting an HPLC method to a UPLC method would involve adapting the flow rate and gradient times to the smaller column dimensions.

Method optimization in UPLC focuses on leveraging the increased efficiency. This allows for shorter run times, which is advantageous for high-throughput screening. For instance, a qualitative method for Linagliptin using UPLC achieved a retention time of just 1.36 minutes, a significant reduction from the 6.47 minutes seen in a comparable HPLC method. scispace.com The mobile phase composition and stationary phase (typically C18) remain similar to HPLC methods. The optimization process would focus on fine-tuning the gradient and flow rate to ensure maximum resolution of the target compound from any related substances in the shortest possible time.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, this compound, much like its parent compound Linagliptin, has a high molecular weight and low volatility. Furthermore, Linagliptin has been shown to be susceptible to degradation under thermal stress. nih.govresearchgate.net These properties make it unsuitable for direct analysis by GC, as it would likely decompose in the heated injector port rather than volatilize.

While GC is not used for the analysis of the intact molecule, it has been successfully developed to quantify small, volatile process-related impurities in Linagliptin, such as (R)-Piperidin-3-amine. asianpubs.org This specific, stability-indicating GC method demonstrates the technique's utility for impurity profiling where applicable, but not for the primary analysis of the main compound itself. asianpubs.org

Spectrophotometric Techniques for Quantitative Analysis

Spectrophotometric methods offer a simpler, more rapid, and cost-effective alternative to chromatography for quantitative analysis, particularly in bulk drug samples and simple formulations.

UV-Visible spectroscopy is a widely used technique for the quantification of compounds containing chromophores. The purine-dione and quinazoline (B50416) ring systems in the this compound structure absorb UV radiation, making this method highly suitable for its quantification.

Method development involves selecting an appropriate solvent in which the compound is soluble and stable, and then scanning across a range of wavelengths (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). juniperpublishers.com For Linagliptin, the λmax is consistently reported between 290 nm and 296 nm in various solvents, including methanol, acetonitrile, and water. juniperpublishers.comjetir.orgresearchgate.netajrconline.org The method is then validated by demonstrating its adherence to Beer-Lambert's law, which states that absorbance is directly proportional to the concentration of the analyte. Linearity is typically established over a concentration range such as 1-10 µg/mL or 6-16 µg/mL. juniperpublishers.comjetir.org

Table 2: UV-Vis Spectroscopy Method Parameters for Linagliptin Analysis
Solventλmax (nm)Linearity Range (µg/mL)Correlation Coefficient (R²)Reference
Distilled Water2951-100.998 jetir.org
Methanol2955-25N/A researchgate.netresearchgate.net
Methanol: Water (15:85 v/v)2906-160.9807 juniperpublishers.com
Acetonitrile2961-100.999 ajrconline.org

Electrophoretic Methods in Compound Analysis (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) separates compounds based on their charge-to-size ratio in an electric field. It is a high-efficiency separation technique that requires minimal sample and solvent. For this compound, CE can be particularly useful for chiral separations and impurity analysis.

A specific CE method has been developed for the determination of the enantiomeric impurity of Linagliptin. nih.gov Since this compound is a derivative of the (R)-enantiomer, this method would be directly applicable for assessing its enantiomeric purity. The method development involved optimizing several key parameters:

Chiral Selector: Carboxymethyl-β-cyclodextrin was chosen to enable the separation of the enantiomers. nih.gov

Background Electrolyte (BGE): A solution of 70 mM sodium acetate with 4.7 mM of the chiral selector, adjusted to a pH of 6.10, was found to be optimal. nih.gov

Capillary: An uncoated fused-silica capillary was used. nih.gov

Applied Voltage and Temperature: The separation was achieved at 25°C with an applied voltage of 28.0 kV. nih.gov

This validated method successfully separated Linagliptin from its enantiomer with baseline resolution in under 10 minutes, demonstrating the power of CE for specialized analyses that can be challenging for standard HPLC methods. nih.gov

Impurity and Degradation Product Profiling of Linagliptin: Relevance of N Phthalimide Linagliptin D3

Identification and Characterization of N-Phthalimide-linagliptin as a Process-Related Impurity

During the process development and manufacturing of Linagliptin (B1675411), several process-related impurities have been detected and identified using High-Performance Liquid Chromatography (HPLC). nih.govnih.gov One such key impurity is N-Phthalimide-linagliptin. pharmaffiliates.compharmaffiliates.com Its formation is directly linked to a specific synthetic route for Linagliptin that employs a phthalimide-protected (R)-3-aminopiperidine intermediate. newdrugapprovals.org

This synthetic strategy involves using (R)-3-(1,3-dioxoisoindolin-2-yl)piperidine (a phthalimide-protected amine) to build the piperidine (B6355638) ring structure of the final molecule. newdrugapprovals.orgsynzeal.com N-Phthalimide-linagliptin is essentially the precursor to Linagliptin in this pathway, prior to the final deprotection step that liberates the primary amine. If the subsequent reaction to remove the phthalimide (B116566) group is incomplete, N-Phthalimide-linagliptin persists as an impurity in the final drug substance. nih.govnewdrugapprovals.org

The structural characterization of N-Phthalimide-linagliptin has been established through various spectroscopic techniques. These methods confirm its identity and allow for its differentiation from Linagliptin and other related substances. nih.govnih.gov

Table 1: Identification Data for N-Phthalimide-linagliptin

Property Data Source(s)
IUPAC Name (R)-7-(but-2-yn-1-yl)-8-(3-(1,3-dioxoisoindolin-2-yl)piperidin-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione synzeal.comveeprho.com
CAS Number 886588-63-2 pharmaffiliates.compharmaffiliates.comcymitquimica.com
Molecular Formula C₃₃H₃₀N₈O₄ cymitquimica.comscbt.com

| Molecular Weight | 602.64 g/mol | scbt.com |

Mechanistic Investigations of Degradation Pathways to N-Phthalimide-linagliptin

While N-Phthalimide-linagliptin is primarily known as a process-related impurity from synthesis, understanding the degradation behavior of the parent drug, Linagliptin, is crucial for ensuring its stability.

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, thereby establishing the stability-indicating nature of analytical methods. wjpps.comresearchgate.net Studies on Linagliptin have shown that it is susceptible to degradation under specific stress conditions. The drug is particularly labile when exposed to acidic and oxidative environments. researchgate.netnih.gov Significant degradation has been observed during acid hydrolysis, leading to the formation of multiple degradation products. nih.gov Similarly, exposure to hydrogen peroxide results in oxidative degradation. pharmacophorejournal.comrasayanjournal.co.in

In contrast, Linagliptin demonstrates considerable stability under alkaline, thermal (dry heat), and photolytic stress conditions, with no significant degradation observed. researchgate.netnih.gov

Table 2: Summary of Forced Degradation Studies on Linagliptin

Stress Condition Observation Source(s)
Acidic (e.g., HCl) Significant degradation observed. researchgate.netnih.govpharmacophorejournal.com
Alkaline (e.g., NaOH) No significant degradation. researchgate.netnih.gov
Oxidative (e.g., H₂O₂) Susceptible to degradation. researchgate.netnih.govpharmacophorejournal.com
Thermal Stable; no significant degradation. nih.govpharmacophorejournal.com

| Photolytic | Stable; no significant degradation. | nih.govpharmacophorejournal.com |

The formation of N-Phthalimide-linagliptin is not a result of Linagliptin degradation but is inherent to a manufacturing process that utilizes the Gabriel synthesis principle. libretexts.org This classic method is used to form primary amines from alkyl halides, using potassium phthalimide as a protected nitrogen source to prevent over-alkylation. libretexts.org

In the context of Linagliptin synthesis, the key steps leading to the formation of this impurity are:

Alkylation: A protected form of (R)-3-aminopiperidine, specifically N-phthaloyl-3-aminopiperidine, is used as a key intermediate. newdrugapprovals.org

Nucleophilic Substitution: This intermediate is reacted with the 8-bromo-xanthine derivative to form the N-Phthalimide-linagliptin molecule. newdrugapprovals.org

Deprotection (Amine Liberation): The final step to yield Linagliptin is the removal of the phthalimide protecting group, typically using hydrazine (B178648) (NH₂NH₂) or acid/base hydrolysis. libretexts.org

N-Phthalimide-linagliptin arises as a process-related impurity when this final deprotection step is incomplete, leaving unreacted precursor in the final API. nih.gov

Analytical Strategies for Impurity Profiling

A variety of sophisticated analytical techniques are employed to detect, identify, and quantify impurities like N-Phthalimide-linagliptin in the drug substance. pnrjournal.com These methods are essential for quality control and ensuring the safety and purity of the final product. nih.govnih.gov

The most common and powerful techniques for impurity profiling of Linagliptin include:

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the cornerstone methods for separating Linagliptin from its impurities. dntb.gov.uanih.gov Reverse-phase HPLC (RP-HPLC) with a C18 column is frequently used, allowing for the effective resolution of the main component from various related substances. academicstrive.comacademicstrive.com

Mass Spectrometry (MS): When coupled with liquid chromatography (LC-MS), mass spectrometry provides molecular weight information, which is critical for identifying unknown impurities. nih.govpnrjournal.com High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) analysis, offers highly accurate mass measurements, enabling the confirmation of elemental compositions of impurities. nih.govnih.gov

Table 3: Common Analytical Strategies for Linagliptin Impurity Profiling

Technique Application Typical Parameters Source(s)
RP-HPLC Separation and quantification of Linagliptin and its impurities. Column: C18Mobile Phase: Acetonitrile (B52724)/Phosphate (B84403) or Triethylamine buffer gradientDetection: UV at ~225 nm or ~292 nm rasayanjournal.co.inacademicstrive.comacademicstrive.com
UPLC-MS Rapid separation with mass identification of degradation products and impurities. Column: UPLC BEH C18Ionization: Electrospray Ionization (ESI) nih.gov

| LC-HRMS (Q-ToF) | Structural confirmation and identification of unknown impurities through accurate mass measurement. | Provides high-resolution mass data for elemental composition analysis. | nih.govnih.gov |

Role of N-Phthalimide-linagliptin-d3 as an Analytical Reference Standard

Analytical reference standards are highly purified compounds used as a benchmark for identifying and quantifying substances during analysis. In pharmaceutical quality control, they are indispensable for validating analytical methods and ensuring the accuracy of results. nih.gov

This compound is the deuterated form of the N-Phthalimide-linagliptin impurity. cymitquimica.com The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms, typically on the butynyl group. cymitquimica.comclearsynth.com This isotopic labeling makes the molecule chemically identical to the non-labeled impurity in terms of chromatographic behavior but gives it a higher molecular weight (605.66 g/mol ). cymitquimica.com

This mass difference is the key to its primary application: an internal standard for quantitative analysis using mass spectrometry (LC-MS). When a known amount of this compound is added to a sample, it co-elutes with the target impurity (N-Phthalimide-linagliptin). The mass spectrometer can distinguish between the two based on their different masses. By comparing the detector response of the analyte to that of the known quantity of the internal standard, a highly accurate and precise quantification of the impurity can be achieved, correcting for any variations during sample preparation or injection. cymitquimica.comclearsynth.com

Table 4: Compound Names Mentioned in the Article

Compound Name Type
Linagliptin Active Pharmaceutical Ingredient
N-Phthalimide-linagliptin Process-Related Impurity
This compound Deuterated Analytical Reference Standard
(R)-3-aminopiperidine Intermediate
(R)-3-(1,3-dioxoisoindolin-2-yl)piperidine Protected Intermediate
8-bromo-xanthine derivative Intermediate
Hydrazine Reagent

Applications of Isotopic Labeling in Chemical Research with N Phthalimide Linagliptin D3

Use as Internal Standard in Quantitative Analytical Assays (e.g., LC-MS/MS)

Stable isotope-labeled compounds are the gold standard for internal standards in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net N-Phthalimide-linagliptin-d3, with its molecular weight of 605.66 g/mol compared to the non-labeled N-Phthalimide-linagliptin's 602.66 g/mol , is ideally suited for this purpose. googleapis.com In the quantitative analysis of Linagliptin (B1675411) or its synthetic precursors and impurities, an internal standard must mimic the analyte's behavior during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer.

The d3-label on the butynyl moiety of N-Phthalimide-linagliptin ensures that it co-elutes with the unlabeled analog under typical reversed-phase HPLC conditions while being readily differentiated in the mass spectrometer due to its increased mass-to-charge ratio (m/z). This approach, known as isotope dilution mass spectrometry, corrects for variations in extraction efficiency, matrix effects, and instrument response, leading to highly accurate and precise quantification. rasayanjournal.co.inresearchgate.net

While specific validation data for this compound as an internal standard is not extensively published in peer-reviewed literature, the principles of its use are well-established. For instance, a validated LC-MS/MS method for the simultaneous determination of Linagliptin and Metformin in human plasma utilized a deuterated internal standard to ensure accuracy. nih.gov Similarly, another study on Linagliptin quantification used Linagliptin-d4 as the internal standard, highlighting the common practice of employing deuterated analogs in bioanalytical methods. researchgate.net The table below illustrates the typical parameters that would be assessed in a method validation using an isotopically labeled internal standard like this compound.

Table 1: Typical LC-MS/MS Validation Parameters for a Bioanalytical Method

Parameter Description Typical Acceptance Criteria
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the determined value to the true value. Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification)
Precision The degree of scatter between a series of measurements. Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample. No significant interfering peaks at the retention time of the analyte and internal standard.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte. The ratio of the analyte response in the presence and absence of matrix should be consistent and reproducible.
Recovery The efficiency of the extraction procedure. Consistent and reproducible across the concentration range.

Mechanistic Organic Chemistry Studies Utilizing Deuterium (B1214612) Tracers

The substitution of hydrogen with deuterium can significantly impact the rate of chemical reactions in which a C-H bond is broken. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for investigating reaction mechanisms. nih.gov

Elucidation of Reaction Mechanisms

This compound can serve as a valuable tracer in studies aimed at understanding the synthesis and potential degradation pathways of Linagliptin. The phthalimide (B116566) group is a common protecting group for amines in organic synthesis. cbijournal.comquickcompany.ingoogleapis.com By using the deuterated form, chemists can track the fate of the butynyl group during various synthetic transformations or under stress conditions (e.g., acid, base, heat, light) to identify potential side reactions or degradation products. nih.gov For example, if a reaction unexpectedly involves the cleavage or alteration of the butynyl side chain, the presence or absence of the deuterium label in the products and byproducts can provide definitive evidence for the mechanistic pathway.

Investigation of Kinetic Isotope Effects

The primary deuterium kinetic isotope effect (kH/kD) occurs when the bond to the isotope is cleaved in the rate-determining step of a reaction. The C-D bond is stronger than the C-H bond, and thus reactions involving C-D bond cleavage are typically slower. The magnitude of the KIE can provide insight into the transition state of the reaction. nih.gov

Table 2: Theoretical Application of KIE in a Hypothetical Reaction

Reaction Type Expected kH/kD Mechanistic Implication
C-H abstraction at the butynyl position > 1 (Significant) C-H bond cleavage is part of the rate-determining step.
Reaction at a site remote from the label ≈ 1 (No significant KIE) The labeled position is not involved in the rate-determining step.

Development of Labeled Metabolites and Related Chemical Entities

Isotopically labeled compounds are crucial for studying drug metabolism. The administration of a labeled drug allows for the unequivocal identification of its metabolites in complex biological matrices. This compound can be used as a starting material to synthesize deuterated Linagliptin and its potential metabolites. The main metabolite of Linagliptin is formed through hydroxylation of the piperidinyl ring. nih.gov However, other minor metabolic pathways exist. By synthesizing d3-labeled Linagliptin from this compound, researchers can perform in vitro or in vivo metabolism studies to identify and quantify all metabolites, even those present at very low concentrations. The deuterium tag serves as a clear marker to distinguish drug-related material from endogenous compounds.

Stability Studies under Varied Isotopic Conditions

The stability of a chemical compound is a critical parameter, particularly for pharmaceuticals and their intermediates. The phthalimide protecting group is known to be stable under a range of conditions but can be removed using specific reagents like hydrazine (B178648) or strong base. organic-chemistry.orgorganic-chemistry.org Stability studies of this compound would involve subjecting the compound to various stress conditions (e.g., different pH values, temperatures, and light exposure) to assess its degradation profile. nih.gov Comparing the stability of the deuterated compound to its non-deuterated counterpart can reveal if the isotopic substitution influences the stability of the molecule. While significant differences are not always expected unless the labeled position is directly involved in a degradation pathway, such studies are essential for ensuring the integrity of the labeled standard. For instance, the stability of the phthalimide group itself under various conditions is well-documented and provides a baseline for such investigations. organic-chemistry.org

Theoretical and Computational Chemistry Studies of N Phthalimide Linagliptin D3

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the reactivity and properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecules of the size of N-Phthalimide-linagliptin-d3. DFT methods are used to optimize the molecular geometry, calculate electronic properties, and predict reaction energetics.

For related molecules like linagliptin (B1675411), DFT has been employed to investigate non-covalent intermolecular interactions in charge-transfer complexes. Functionals such as B3LYP with basis sets like 6-311G(d,p) are commonly used to calculate interaction energies and analyze the nature of these interactions. In studies of phthalimide (B116566) derivatives, the M06 meta-GGA hybrid functional with a 6-311G(d,p) basis set has been utilized for computational evaluations, highlighting its suitability for analyzing intermolecular interactions. These calculations provide crucial data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are vital for understanding the molecule's electronic transitions and reactivity. The optimization of molecular structures using DFT is a standard preliminary step for further calculations, such as vibrational frequency analysis.

Table 1: Representative DFT Functionals and Basis Sets in Related Studies

Study Subject DFT Functional Basis Set Application Reference
Linagliptin Complexes B3LYP 6-311G(d,p) Interaction Energies, NCI Analysis
Phthalimide Derivatives M06 6-311G(d,p) Geometry Optimization, Binding Affinities

The flexibility of the piperidine (B6355638) ring and the rotatable bonds in this compound mean it can adopt multiple three-dimensional shapes or conformations. Conformational analysis aims to identify the most stable, low-energy conformations, as these are the most likely to be populated under normal conditions.

Molecular Modeling and Docking Studies of Phthalimide Derivatives

While avoiding biological targets, molecular modeling and docking studies of phthalimide derivatives provide invaluable information about the fundamental chemical interactions these structures can engage in. These simulations place a molecule (ligand) into a binding site and calculate its preferred orientation and the strength of the interaction, often expressed as a binding energy.

Studies on various phthalimide derivatives have identified several key types of non-covalent interactions that stabilize their complexes:

Hydrogen Bonds: The two carbonyl groups of the phthalimide moiety are potent hydrogen bond acceptors. Docking studies show these groups frequently interacting with hydrogen bond donor residues like Arginine (Arg) and Tyrosine (Tyr).

Hydrophobic Interactions: The bicyclic, hydrophobic nature of the phthalimide structure allows it to readily participate in hydrophobic interactions.

π-π Stacking: The aromatic ring of the phthalimide group engages in π-π stacking (both stacked and T-shaped) with other aromatic systems, such as the side chains of Phenylalanine (Phe) and Tyrosine (Tyr).

Computational docking programs like AutoDock are used to perform these simulations. For instance, a study on N-substituted phthalimide derivatives calculated binding energies against a protein kinase, with some derivatives showing strong affinities with binding energies below -10.0 kcal/mol. These results underscore the importance of specific functional groups in mediating strong and stable intermolecular interactions.

Table 2: Examples of Calculated Binding Energies for Phthalimide Derivatives

Derivative Calculated Binding Energy (kcal/mol) Key Interactions Noted Reference
Derivative P2 -7.22 Not specified
Derivative P4 -11.42 Stronger binding affinity
Derivative P7 -12.28 Stronger binding affinity

Prediction of Spectroscopic Properties

Computational chemistry allows for the a priori prediction of spectroscopic data, which can be used to interpret experimental spectra or to characterize a molecule for which experimental data is unavailable.

For phthalimide derivatives, the aromatic protons of the phthalimide group can exhibit hypersensitive ¹H-NMR profiles that are highly dependent on solvent and temperature. This phenomenon has been attributed to dynamic n-π interactions between the phthalimide moiety and proximal functional groups that may persist in solution. Therefore, any computational prediction of the NMR spectrum for this compound would need to account for such dynamic effects and the specific solvent environment.

The vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated using DFT. After geometry optimization, a frequency calculation is performed to find the normal modes of vibration. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., 0.965) to improve agreement with experimental data.

For a molecule like this compound, characteristic vibrational modes can be predicted for its various functional groups.

Table 3: Predicted Vibrational Modes for Key Functional Groups

Functional Group Type of Vibration Typical Wavenumber Range (cm⁻¹) Notes
Phthalimide C=O Symmetric/Asymmetric Stretching 1700 - 1800 Strong intensity in IR spectra.
Purine C=O Stretching 1650 - 1710 Characteristic of the xanthine (B1682287) core.
C-N Bonds Stretching 1020 - 1220 Generally weak to medium intensity.
Aromatic C-H Stretching 3000 - 3100 Present in phthalimide and quinazoline (B50416) rings.
Alkyne C≡C Stretching 2100 - 2260 From the butynyl group.

The presence of deuterium (B1214612) atoms (in the d3-methyl group on the butynyl chain) would lead to a predictable shift in the vibrational frequencies of the C-D bonds compared to C-H bonds, owing to the heavier mass of deuterium.

Reaction Pathway Simulations and Transition State Analysis

While no specific reaction pathway simulations for the synthesis of this compound have been published, the methodology for such a study is well-established. Computational chemistry can be used to model a proposed reaction mechanism, identify the transition state (TS) structures, and calculate the activation energies.

A plausible synthetic route could involve the reaction of linagliptin with a suitable phthalimide precursor. A computational study of this pathway would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants (e.g., linagliptin and an N-substituted phthalimide) and the final product (this compound).

Transition State Searching: Employing algorithms to locate the highest point on the minimum energy path between reactants and products. This transition state structure represents the energetic bottleneck of the reaction.

Frequency Calculation: Confirming the identity of the TS by calculating its vibrational frequencies. A true TS will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: Tracing the reaction path downhill from the TS to ensure it connects the intended reactants and products, thereby validating the proposed mechanism.

These simulations provide a detailed, step-by-step view of the chemical transformation, offering insights into reaction feasibility and potential side reactions that are unattainable through experimental means alone.

Future Research Directions and Unexplored Avenues for N Phthalimide Linagliptin D3

Novel Synthetic Routes for Improved Yields and Selectivity

The synthesis of isotopically labeled compounds like N-Phthalimide-linagliptin-d3 often presents challenges in achieving high yields and regioselectivity of the deuterium (B1214612) incorporation. Future research could focus on developing more efficient and scalable synthetic pathways.

Current Synthetic Approaches and Potential Improvements:

The synthesis of linagliptin (B1675411) and its derivatives typically involves multi-step processes. nih.govnih.govmagtechjournal.com One common route involves the condensation of a xanthine (B1682287) derivative with a protected aminopiperidine. nih.gov For this compound, the deuterium atoms are located on the butynyl group.

Future synthetic strategies could explore:

Catalytic H/D Exchange Reactions: The use of transition metal catalysts for hydrogen-deuterium exchange on the butynyl precursor could offer a more direct route to the deuterated intermediate.

Flow Chemistry: Implementing continuous flow processes could enhance reaction control, improve safety, and potentially increase yields and purity. acs.org

Table 1: Comparison of Potential Synthetic Strategies

Synthetic StrategyPotential AdvantagesPotential Challenges
Traditional Multi-step SynthesisWell-established for non-deuterated analog.Lower overall yield, potential for isotopic scrambling.
Late-Stage DeuterationFewer steps, potentially higher overall yield.Requires development of selective deuteration methods.
Catalytic H/D ExchangeMore direct route to deuterated intermediates.Catalyst selection and optimization can be complex.
Flow ChemistryImproved reaction control, safety, and scalability.Initial setup costs and process optimization.

Advanced Spectroscopic Techniques for Fine Structural Details

The precise structural elucidation of complex molecules like this compound is critical for its use as a reference standard. While standard techniques like 1H and 13C NMR are routinely used, advanced spectroscopic methods can provide deeper insights into its three-dimensional structure and dynamics. nih.govscispace.comresearchgate.net

Future Spectroscopic Investigations could include:

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC can be employed to unambiguously assign all proton and carbon signals, which is particularly useful for the complex heterocyclic core of the molecule. openpubglobal.comresearchgate.net

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments could provide information about the spatial proximity of different protons, helping to determine the preferred conformation of the molecule in solution.

High-Resolution Mass Spectrometry (HRMS): Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pathways of the molecule in detail, which is valuable for its identification in complex matrices. nih.govnih.gov

Table 2: Advanced Spectroscopic Techniques and Their Applications

TechniqueInformation ProvidedRelevance for this compound
2D-NMR (COSY, HSQC, HMBC)Correlation between different nuclei.Unambiguous assignment of proton and carbon signals. nih.gov
NOE SpectroscopySpatial proximity of protons.Determination of solution-state conformation.
High-Resolution Mass SpectrometryPrecise mass and fragmentation patterns.Detailed structural confirmation and impurity identification. nih.govnih.gov

Expansion of Deuterium Labeling Positions and Isotopologues

The current "d3" designation indicates three deuterium atoms on the butynyl group. A significant area of future research would be the synthesis of other isotopologues of N-Phthalimide-linagliptin with deuterium atoms at different positions.

Rationale for Expanded Deuterium Labeling:

Metabolic Pathway Elucidation: Placing deuterium atoms at sites susceptible to metabolic transformation in linagliptin can help in identifying and quantifying metabolites. nih.gov This is a common strategy in drug metabolism studies.

Kinetic Isotope Effect Studies: Introducing deuterium at a position involved in a rate-determining step of a reaction can provide insights into reaction mechanisms.

Improved Pharmacokinetic Properties: In some cases, deuteration at specific metabolic "hot spots" can slow down metabolism, leading to an improved pharmacokinetic profile of the parent drug. nih.gov

Future work could target the synthesis of N-Phthalimide-linagliptin with deuterium labels on the piperidine (B6355638) ring, the quinazoline (B50416) moiety, or the methyl group on the xanthine core.

Deeper Mechanistic Studies of Degradation and Formation Pathways

Understanding the stability of this compound and the mechanisms by which it might degrade or form as an impurity is crucial for its application as a reliable standard. Forced degradation studies are a key component of this. wjpr.netresearchgate.net

Potential Research on Degradation and Formation:

Forced Degradation Studies: Subjecting this compound to various stress conditions (acidic, basic, oxidative, photolytic, and thermal) would identify its potential degradation products. nih.govnih.gov

Isotope Effects on Degradation: Comparing the degradation profiles of the deuterated and non-deuterated compounds could reveal any kinetic isotope effects, providing insights into the degradation mechanisms.

Formation Pathway Analysis: As N-Phthalimide-linagliptin is a potential intermediate or impurity in the synthesis of linagliptin, further studies could elucidate the precise reaction conditions that lead to its formation. nih.govnih.gov

Table 3: Forced Degradation Conditions and Expected Outcomes

Stress ConditionPotential Degradation Pathway
Acidic HydrolysisHydrolysis of the phthalimide (B116566) group or other labile bonds. nih.gov
Basic HydrolysisSimilar to acidic hydrolysis, but potentially different products. mdpi.com
OxidationOxidation of the amine or other susceptible functional groups.
PhotolysisDegradation upon exposure to light. nih.gov
Thermal StressDecomposition at elevated temperatures. mdpi.com

Computational Exploration of Novel Reactivity and Interactions (within a chemical context)

Computational chemistry offers powerful tools to predict and understand the chemical behavior of molecules like this compound.

Future Computational Studies could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate various molecular properties, such as bond energies, charge distributions, and spectroscopic parameters (e.g., NMR chemical shifts). mdpi.com This can aid in the interpretation of experimental data.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvents or other molecules.

Prediction of Degradation Products: Computational tools can be used to predict the likely sites of degradation and the structures of the resulting products, guiding experimental degradation studies. researchgate.net

Reaction Mechanism Modeling: Modeling the potential energy surfaces of synthetic and degradation reactions can provide a deeper understanding of these processes at a molecular level.

By combining these computational approaches with experimental work, a more complete picture of the chemical properties and reactivity of this compound can be developed.

Q & A

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

How can researchers optimize the deuteration efficiency of this compound while minimizing isotopic dilution effects?

Q. Advanced

  • Reagent Selection : Use deuterated solvents (e.g., DMSO-d₆) and catalysts (e.g., deuterated acids) to avoid proton exchange.
  • Reaction Monitoring : Track deuteration levels in real-time using inline FTIR or MS.
  • Isotopic Dilution Mitigation : Employ stoichiometric excess of deuterated reagents and minimize exposure to protic solvents. Post-synthesis purification via preparative HPLC ensures isotopic integrity .

What strategies resolve contradictions in pharmacokinetic data obtained from deuterated vs. non-deuterated linagliptin analogs?

Advanced
Contradictions may arise from isotopic effects altering metabolic stability or binding affinity. Strategies include:

  • Comparative Studies : Parallel assays (e.g., microsomal stability tests) for deuterated/non-deuterated forms.
  • Isotope Effect Quantification : Calculate KIE ratios (k_H/k_D) for enzyme-mediated reactions.
  • Computational Modeling : Density functional theory (DFT) to predict deuterium’s impact on bond dissociation energies .

How to design stability studies for this compound under various storage conditions?

Q. Advanced

  • Forced Degradation : Expose samples to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways.
  • Analytical Endpoints : Monitor impurities via LC-MS and quantify deuterium retention using isotope ratio MS.
  • Long-Term Stability : Store at -20°C and test at 0, 3, 6, and 12 months. Use Arrhenius modeling to predict shelf life .

What are the key considerations in designing in vitro assays to study the metabolic stability of this compound?

Q. Basic

  • Enzyme Source : Use human liver microsomes or recombinant CYP450 isoforms.
  • Incubation Conditions : Maintain pH 7.4, 37°C, and NADPH regeneration systems.
  • Termination Method : Acetonitrile precipitation followed by LC-MS/MS analysis. Include controls (e.g., ketoconazole for CYP3A4 inhibition) .

How to assess the impact of deuterium substitution on the binding affinity of this compound to DPP-4?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized DPP-4.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
  • Molecular Dynamics Simulations : Compare deuterated/non-deuterated ligand-receptor interactions using docking software (e.g., AutoDock Vina) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.